An In-depth Technical Guide to the Core Physical and Chemical Properties of p-Toluenesulfonamide
An In-depth Technical Guide to the Core Physical and Chemical Properties of p-Toluenesulfonamide
This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of p-toluenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document presents quantitative data in structured tables, details key experimental methodologies, and includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of p-toluenesulfonamide's characteristics and behavior.
Physical Properties of p-Toluenesulfonamide
p-Toluenesulfonamide is a white crystalline solid at room temperature. Its key physical properties are summarized in the tables below, providing a consolidated reference for its physical characteristics.
General and Thermodynamic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [2] |
| Melting Point | 134-137 °C | [3] |
| 137 °C | [4] | |
| 138 °C | ||
| 136-140 °C | ||
| Boiling Point | 221 °C at 10 mmHg | |
| 214 °C at 10 mmHg | ||
| 214 °C at 9.98 mmHg | ||
| Flash Point | 202 °C (closed cup) | |
| Density | 1.2495 g/cm³ (rough estimate) | |
| 1.358 g/cm³ | ||
| pKa | 10.20 ± 0.10 (Predicted) | |
| Vapor Pressure | 0.000285 mmHg at 25 °C | |
| 0.1 kPa (0.75 mmHg) at 170 °C |
Solubility Data
The solubility of p-toluenesulfonamide has been determined in a variety of solvents. The data indicates that its solubility generally increases with temperature.
| Solvent | Mole Fraction Solubility | Temperature (K) | Reference(s) |
| Water | 0.316 g/100 mL | 298.15 | |
| 3.16 g/L | 298.15 | ||
| 3.2 g/L | 298.15 | ||
| Ethanol | Soluble | - | |
| 0.09142 | 318.15 | ||
| Ether | Slightly soluble | - | |
| DMSO | Soluble | - | |
| Acetone | Soluble | - | |
| Methanol | 0.1043 | 318.15 | |
| n-Propanol | 0.06888 | 318.15 | |
| Isopropanol | 0.05092 | 318.15 | |
| n-Butanol | 0.05645 | 318.15 | |
| Acetonitrile | 0.1588 | 318.15 | |
| Ethyl acetate | 0.1329 | 318.15 |
Chemical Properties of p-Toluenesulfonamide
p-Toluenesulfonamide exhibits a range of chemical properties that are crucial for its application in synthesis and other areas.
Stability: It is a stable compound under normal storage conditions. It is stable in neutral, acidic, or alkaline solutions. However, it decomposes on burning, producing toxic fumes of nitrogen oxides and sulfur oxides.
Reactivity: The chemical behavior of p-toluenesulfonamide is characterized by the reactivity of its sulfonamide group. The nitrogen atom can act as a nucleophile, while the sulfonyl group is electron-withdrawing. It reacts violently with strong acids, bases, and strong oxidizing agents.
Common Reactions:
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N-Alkylation: The hydrogen atoms on the nitrogen can be substituted with alkyl groups to form N-alkyl-p-toluenesulfonamides. This is a common reaction in organic synthesis, where the tosyl group is often used as a protecting group for amines.
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Reaction with Alcohols: It can undergo reactions with alcohols, for instance, in FeCl₃-catalyzed direct substitution reactions with benzylic and allylic alcohols.
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Synthesis of Heterocycles: It is used as a precursor in the synthesis of various heterocyclic compounds.
Experimental Protocols
This section details the methodologies for determining some of the key physical properties of p-toluenesulfonamide and its synthesis.
Determination of Solubility (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a solid compound in a given solvent.
Methodology:
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Preparation of Saturated Solution: An excess amount of p-toluenesulfonamide is added to a known volume of the solvent in a sealed vial.
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Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
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Phase Separation: The suspension is centrifuged to sediment the undissolved solid.
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Sample Collection: A clear aliquot of the supernatant is carefully withdrawn using a syringe and filtered through a chemically inert filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
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Quantification: The concentration of p-toluenesulfonamide in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
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Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., g/L) or as a mole fraction at the specified temperature.
Determination of Melting Point (Capillary Method)
The melting point is a key indicator of the purity of a crystalline solid.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry p-toluenesulfonamide is packed into a capillary tube to a height of 2-3 mm.
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Instrument Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of a small quantity of liquid, particularly at reduced pressure.
Methodology:
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Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
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Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.
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Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the apparatus is allowed to cool slowly.
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Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the external pressure.
Synthesis of p-Toluenesulfonamide
The most common laboratory and industrial synthesis of p-toluenesulfonamide involves the reaction of p-toluenesulfonyl chloride with ammonia.
Methodology:
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Reaction Setup: p-Toluenesulfonyl chloride is added to a stirred aqueous solution of ammonia. The reaction is exothermic and should be cooled to maintain the desired temperature.
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Reaction: The mixture is stirred until the reaction is complete, which can be monitored by the disappearance of the p-toluenesulfonyl chloride.
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Isolation: The solid p-toluenesulfonamide product precipitates from the reaction mixture. It is collected by filtration.
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Purification: The crude product is washed with water to remove any remaining salts. It can be further purified by recrystallization from a suitable solvent, such as ethanol or water, to obtain a pure crystalline product.
Signaling Pathway in Antineoplastic Activity
p-Toluenesulfonamide has demonstrated potential as an anticancer agent. One of its proposed mechanisms of action involves the induction of apoptosis through the destabilization of lysosomal membranes.
The pathway begins with the accumulation of p-toluenesulfonamide within the cancer cell, leading to increased lysosomal membrane permeabilization (LMP). This disruption causes the release of lysosomal proteases, such as cathepsin B, into the cytosol. Cytosolic cathepsin B then cleaves and activates pro-apoptotic proteins, initiating a cascade that ultimately leads to programmed cell death.
